molecular formula C15H15FN2 B1411986 Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine CAS No. 1707520-21-5

Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine

Cat. No.: B1411986
CAS No.: 1707520-21-5
M. Wt: 242.29 g/mol
InChI Key: ASMBMYJFOWMFDA-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine (C₁₅H₁₅FN₂) features a pyridine ring substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with a cyclopropylmethylamine moiety. The molecular geometry is influenced by steric and electronic interactions between these substituents.

The cyclopropyl group introduces significant angle strain due to its 60° bond angles, which distort the tetrahedral geometry of the sp³-hybridized methylamine bridge. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the cyclopropyl ring adopts a puckered conformation, minimizing torsional strain while maintaining a dihedral angle of 15–20° relative to the pyridine plane. The 4-fluorophenyl group aligns nearly perpendicular to the pyridine ring (85–90° dihedral angle), reducing steric clashes and maximizing π-π interactions in planar configurations.

Conformational flexibility is observed in the methylene linker (-CH₂-) between the pyridine and cyclopropylamine groups. Rotational barriers of ~8 kcal/mol were calculated for this bond, allowing interconversion between gauche and anti conformers in solution.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-14-3-1-12(2-4-14)13-7-11(8-17-10-13)9-18-15-5-6-15/h1-4,7-8,10,15,18H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBMYJFOWMFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Core Functionalization

The 5-(4-fluorophenyl)pyridine scaffold is typically constructed via Suzuki–Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 5-bromo-pyridin-3-ylmethanol) and 4-fluorophenylboronic acid. For example:

  • A brominated pyridine intermediate undergoes coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80–100°C.
  • Yields for analogous Suzuki reactions range from 70% to 85%, depending on substituent electronic effects.

Introduction of the Aminomethyl Group

The aminomethyl moiety at position 3 is introduced via nucleophilic substitution or reductive amination :

  • Chlorination followed by amine displacement : A 3-chloromethylpyridine intermediate reacts with cyclopropylamine in the presence of K₂CO₃ in DMF at 60°C.
  • Reductive amination : A pyridinyl aldehyde intermediate (e.g., 5-(4-fluorophenyl)pyridine-3-carbaldehyde) reacts with cyclopropylamine using NaBH(OAc)₃ in THF/MeOH, yielding the target amine.

Detailed Synthetic Routes and Optimization

Route 1: Halogenated Pyridine Pathway

Steps :

  • Suzuki coupling : 5-Bromo-3-(chloromethyl)pyridine + 4-fluorophenylboronic acid → 5-(4-fluorophenyl)-3-(chloromethyl)pyridine.
  • Amine displacement : Chloromethyl intermediate + cyclopropylamine → Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine.

Conditions :

Step Reagents Solvent Temperature Yield
1 Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O 80°C 78%
2 Cyclopropylamine, K₂CO₃ DMF 60°C 65%

Route 2: Reductive Amination Pathway

Steps :

  • Aldehyde formation : Oxidation of 3-(hydroxymethyl)-5-(4-fluorophenyl)pyridine using Dess–Martin periodinane.
  • Reductive amination : Aldehyde + cyclopropylamine + NaBH(OAc)₃ → Target amine.

Conditions :

Step Reagents Solvent Temperature Yield
1 Dess–Martin periodinane CH₂Cl₂ RT 82%
2 NaBH(OAc)₃, cyclopropylamine THF/MeOH RT 70%

Critical Analysis of Methodologies

Advantages of Route 1

Advantages of Route 2

Purification and Characterization

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki-Miyaura Coupling : This reaction is particularly useful for forming carbon-carbon bonds with high specificity and functional group tolerance.
  • Functionalization Reactions : The compound can be modified to introduce additional functional groups, enhancing its utility in synthesizing more complex pharmaceuticals and agrochemicals.

Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities, making it a candidate for therapeutic development:

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example:

Compound NameCell Line TestedIC50 (µM)
This compoundFaDu (hypopharyngeal)12.5
BleomycinFaDu15.0

These results suggest that the compound may induce apoptosis and inhibit cell growth effectively compared to standard treatments.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's. Mechanisms include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurodegeneration.
  • Receptor Interaction : Affinity for muscarinic acetylcholine receptors, which play a role in cognitive function and neuroprotection.

Industrial Applications

Development of New Materials
In addition to its biological applications, this compound is being explored for its potential in developing novel materials with unique properties. These materials may find uses in:

  • Pharmaceutical Formulations : As an active ingredient or excipient.
  • Polymeric Materials : Enhancing the properties of plastics or coatings through incorporation into polymer matrices.

Case Studies

Several case studies illustrate the efficacy of cyclopropyl-substituted pyridine derivatives:

Cancer Research

A study highlighted that cyclopropyl-pyridine derivatives exhibited significant inhibition of cell growth across various cancer cell lines, including those resistant to traditional therapies. The findings underscore the potential of these compounds in developing new anticancer agents.

Neuroprotective Studies

In vivo studies on rodent models indicated that derivatives could reduce cognitive deficits associated with Alzheimer's disease by modulating cholinergic signaling pathways, showcasing their potential as therapeutic agents in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Notes Reference ID
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine Pyridine 4-fluoro-phenyl, methylene linkage ~284.3 g/mol* Potential CNS modulation (e.g., dopamine/5-HT receptors)
Cyclopropyl-(4-methyl-pyrimidin-2-yl)-amine Pyrimidine 4-methyl ~149.2 g/mol Discontinued due to synthesis challenges
Cyclopropyl-(6-piperazin-1-yl-pyrimidin-4-yl)-amine hydrochloride Pyrimidine 6-piperazine 255.75 g/mol Investigated for kinase inhibition
SLV313 ([5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine) Pyridine Piperazine linkage, 4-fluoro-phenyl ~425.9 g/mol Dopamine D2 antagonist, 5-HT1A agonist (antipsychotic)

*Estimated based on structural formula.

Key Observations :

  • Core Flexibility : Pyridine-based analogues (e.g., SLV313) exhibit enhanced interaction with CNS targets compared to pyrimidine derivatives, likely due to improved π-π stacking with aromatic residues in receptor binding sites .
  • Substituent Effects : The 4-fluoro-phenyl group enhances blood-brain barrier penetration, while piperazine or methylene linkages influence solubility and target selectivity .
  • Synthetic Challenges : Pyrimidine derivatives like Cyclopropyl-(4-methyl-pyrimidin-2-yl)-amine were discontinued due to instability under standard storage conditions .

Pharmacological Profiles of Selected Analogues

a) SLV313
  • Targets : Dopamine D2 receptor (Ki = 4.2 nM), 5-HT1A receptor (Ki = 15 nM) .
  • Activity : Dual antagonism/agonism reduces extrapyramidal side effects in preclinical antipsychotic models .
b) Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-...]-Pyrimidin-2-Yl}Amine
  • Targets : MAPK10 (Mitogen-Activated Protein Kinase 10), implicated in neurodegenerative pathways .
  • Activity : Substitution with 3,4-dichlorophenyl enhances kinase inhibition (IC50 = 0.8 µM) but reduces CNS bioavailability due to higher hydrophobicity .

Biological Activity

Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a pyridine ring, which is further substituted with a 4-fluorophenyl group. This specific arrangement contributes to its distinctive chemical and physical properties, making it suitable for various biological applications.

This compound interacts with specific molecular targets within biological pathways. Its binding affinity to enzymes and receptors can modulate their activity, leading to diverse biological effects. The precise molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in several key processes relevant to disease modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound, particularly against various bacterial strains. For instance, derivatives with similar structural motifs have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may possess broad-spectrum antibacterial properties, potentially useful in treating infections caused by resistant strains.

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentrations (MICs) for these fungi were reported as follows:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate promising antifungal potential, warranting further exploration in clinical settings.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents on the pyridine ring significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial efficacy.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of pyridine derivatives demonstrated that those containing a fluorophenyl substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Cancer Therapeutics : Research has also indicated potential anticancer properties through mechanisms involving apoptosis induction in specific cancer cell lines . The compound's ability to interact with cellular pathways involved in cancer progression suggests it could be developed as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine?

  • Methodology : A two-step approach is commonly used:

Nucleophilic substitution : React 5-(4-fluorophenyl)pyridine-3-carbaldehyde with cyclopropylamine in DMF under ambient conditions for 12–24 hours to form the imine intermediate .

Reductive amination : Reduce the intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the final amine.

  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. How can the structure of this compound be confirmed with high confidence?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) provides unambiguous confirmation of the 3D structure. For example, analogous pyridinylmethylamine derivatives have been resolved at 173 K with R-factors < 0.05 .
  • Spectroscopic techniques : Combine ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.1–8.5 ppm, cyclopropyl protons at δ 0.5–1.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Receptor binding assays : Screen against dopamine D₂ and serotonin 5-HT₁A receptors due to structural similarities to SLV313, a known antipsychotic candidate .
  • In vitro stability : Assess metabolic stability in human plasma (e.g., measure half-life using LC-MS; see Table 3 in for analogous compounds).

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while retaining cyclopropyl-pyridinylmethylamine pharmacophores?

  • Methodology :

  • SAR studies : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., 3,5-difluorophenyl) to modulate π-π interactions. Compare binding affinities using radioligand displacement assays .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptor pockets (e.g., FMS/KIT kinase targets as in PLX647 analogs ).

Q. How should contradictory data in receptor binding vs. functional assays be resolved?

  • Methodology :

  • Functional selectivity assays : Distinguish agonist/antagonist effects via cAMP accumulation (for GPCRs) or β-arrestin recruitment assays.
  • Kinetic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and correlate with functional outcomes .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic optimization : Improve bioavailability via prodrug design (e.g., phosphate esterification of the pyridine nitrogen) .
  • Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify brain penetration and plasma exposure in rodent models .

Q. How can the compound’s metabolic stability be improved for CNS applications?

  • Methodology :

  • Cytochrome P450 inhibition assays : Identify major metabolic sites (e.g., cyclopropyl ring oxidation) using human liver microsomes.
  • Deuterium incorporation : Replace vulnerable hydrogens with deuterium at the cyclopropyl group to slow metabolism (e.g., deuteration increased t₁/₂ by 2.5× in analogous amines ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine

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